Cronidipine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cronidipine can be synthesized through a multi-step process involving the reaction of various organic compounds. The synthesis typically involves the formation of a dihydropyridine ring, which is a common structural feature in calcium channel blockers. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Cronidipine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
Substitution: Replacement of one functional group with another, which can alter the chemical properties of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Cronidipine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of calcium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular calcium channels and its potential role in regulating cellular functions.
Medicine: Explored for its therapeutic potential in treating hypertension and other cardiovascular diseases.
Mechanism of Action
Cronidipine exerts its effects by blocking calcium channels in the smooth muscle cells of blood vessels. This prevents calcium ions from entering the cells, leading to relaxation of the blood vessels and a subsequent decrease in blood pressure. The molecular targets include L-type calcium channels, which are critical for the contraction of smooth muscle cells .
Comparison with Similar Compounds
Lercanidipine: Another dihydropyridine calcium channel blocker used to treat hypertension.
Cilnidipine: A calcium channel blocker with additional effects on N-type calcium channels, providing a broader range of therapeutic effects.
Clevidipine: A short-acting calcium channel blocker used in emergency settings to rapidly lower blood pressure.
Uniqueness of Cronidipine: this compound is unique in its specific chemical structure, which provides a distinct pharmacokinetic profile and therapeutic effects. Its ability to selectively block L-type calcium channels makes it particularly effective in managing hypertension with minimal side effects .
Properties
IUPAC Name |
5-O-[[8-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decan-3-yl]methyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32ClN3O8/c1-18-25(28(35)39-3)27(20-5-4-6-23(15-20)34(37)38)26(19(2)32-18)29(36)40-16-24-17-41-30(42-24)11-13-33(14-12-30)22-9-7-21(31)8-10-22/h4-10,15,24,27,32H,11-14,16-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIJVNPIIHWRRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2COC3(O2)CCN(CC3)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClN3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921185 | |
Record name | [8-(4-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decan-2-yl]methyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113759-50-5 | |
Record name | Cronidipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113759505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cronidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09233 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | [8-(4-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decan-2-yl]methyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CRONIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TXJ9MY5V9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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